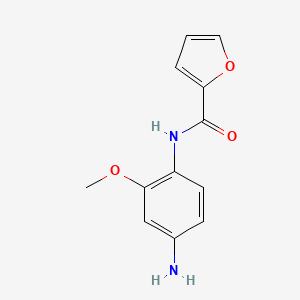

n-(4-Amino-2-methoxyphenyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Amino-2-methoxyphenyl)-2-furamide” is a chemical compound with the molecular formula C9H12N2O2. It has an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . This involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis

The molecular structures of similar compounds synthesized via the Schiff bases reduction route consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Applications De Recherche Scientifique

Pharmacological Applications of Related Compounds

Metoclopramide Pharmacological Properties : Metoclopramide, a compound with structural similarities in terms of amide functionality, demonstrates various pharmacological applications including gastro-intestinal diagnostics, treatment of vomiting, and facilitation of emergency endoscopy. It operates by affecting the motility of the gastro-intestinal tract and has shown effects in healing gastric ulcer and preventing duodenal ulcer relapse, albeit with the need for further trials to confirm these applications (Pinder et al., 2012).

Sulfonamide-Based Drug Applications : Sulfonamides, featuring the sulfonamide group akin to the amide functionality in n-(4-Amino-2-methoxyphenyl)-2-furamide, are critical in developing various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents have explored new sulfonamide derivatives for their potential in treating diseases like cancer and glaucoma (Carta et al., 2012).

Chemical Synthesis and Industrial Applications

Conversion of Biomass to Furan Derivatives : Research on converting plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, highlights the importance of furan compounds in developing sustainable polymers, fuels, and functional materials. This suggests potential avenues for exploring this compound in similar applications, given its furamide (furan amide) structure (Chernyshev et al., 2017).

Amino-1,2,4-Triazoles in Fine Organic Synthesis : The use of amino-1,2,4-triazoles as raw materials in fine organic synthesis, including the production of pharmaceuticals, pesticides, and other chemicals, showcases the utility of nitrogen-containing heterocycles in diverse industrial applications. This could inform the research and development strategies for this compound (Nazarov et al., 2021).

Orientations Futures

The compounds synthesized via the Schiff bases reduction route are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals, among others .

Propriétés

IUPAC Name |

N-(4-amino-2-methoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHQZTVPXAZJJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353006 |

Source

|

| Record name | n-(4-amino-2-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110506-35-9 |

Source

|

| Record name | N-(4-Amino-2-methoxyphenyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110506-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(4-amino-2-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)